molecular formula C13H17BrO B8393604 (2-Cyclohexylmethyloxy)bromobenzene

(2-Cyclohexylmethyloxy)bromobenzene

Cat. No. B8393604
M. Wt: 269.18 g/mol
InChI Key: ZNZVDRPDEZESCZ-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

5.00 ml of 2-bromophenol was dissolved in 90 ml of N,N-dimethylformamide, 7.21 ml of (bromomethyl)cyclohexane and 7.15 g of potassium carbonate were added thereto, and the mixture was stirred at 100° C. for 5 hours. Water was added to the reaction solution, and the mixture was extracted with n-hexane. The organic layer was washed with water, 5N-sodium hydroxide and brine, and then dried over anhydrous magnesium sulfate. The mixture was filtered through alumina, and the solvent was evaporated, to give 10.47 g of the title compound as a slight yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step Two
Quantity
7.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH2:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH:11]1[CH2:10][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.21 mL
Type
reactant
Smiles
BrCC1CCCCC1
Name
Quantity
7.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with n-hexane
WASH
Type
WASH
Details
The organic layer was washed with water, 5N-sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through alumina
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1C(CCCC1)COC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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